N,N-dimethyl-N'-(2,4,6-trimethylphenyl)carbamimidoyl chloride
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Overview
Description
N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride is an organic compound with the molecular formula C12H17ClN2. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a carbamimidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, with two dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride typically involves the reaction of 2,4,6-trimethylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a substituted carbamimidoyl derivative, while reaction with an alcohol can produce an ester .
Scientific Research Applications
N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(2,4,6-trichlorophenyl)carbamimidoyl chloride: This compound has similar reactivity but with different substituents on the phenyl ring, leading to variations in its chemical properties and applications.
N,N-dimethyl-N’-(2,4,6-trimethylphenyl)formamidine: This compound shares a similar structure but with a formamidine group instead of a carbamimidoyl chloride group.
Uniqueness
N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride is unique due to its specific reactivity and the presence of the carbamimidoyl chloride group, which makes it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
144501-31-5 |
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Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2,4,6-trimethylphenyl)carbamimidoyl chloride |
InChI |
InChI=1S/C12H17ClN2/c1-8-6-9(2)11(10(3)7-8)14-12(13)15(4)5/h6-7H,1-5H3 |
InChI Key |
HDQUNLGHLMLGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(N(C)C)Cl)C |
Origin of Product |
United States |
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